2-(4-ethylphenyl)-N-isobutylacetamide
Description
2-(4-Ethylphenyl)-N-isobutylacetamide is an acetamide derivative characterized by a 4-ethylphenyl group attached to the α-carbon of the acetamide backbone and an isobutyl group as the N-substituent. The ethylphenyl moiety likely contributes to lipophilicity, while the isobutyl substituent may enhance metabolic stability compared to smaller alkyl groups.
Properties
IUPAC Name |
2-(4-ethylphenyl)-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-12-5-7-13(8-6-12)9-14(16)15-10-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYAXYVUZSFNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(4-ethylphenyl)-N-isobutylacetamide with structurally or functionally related acetamide derivatives, based on available evidence:
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity :
- The ethyl group in this compound and iCRT3 enhances lipophilicity compared to the ethoxy group in N-(4-ethoxyphenyl)acetamide, which introduces polarity via the oxygen atom .
- The isobutyl substituent in the target compound may improve metabolic stability over smaller alkyl groups (e.g., methyl or ethyl) due to steric hindrance .
- Biological Target Specificity: iCRT3 (with an oxazole core) inhibits Wnt/β-catenin signaling by binding β-catenin, while VUAA1 (with a triazole-thio group) modulates calmodulin-related sensory pathways. This highlights how heterocyclic moieties dictate target selectivity .
Analytical and Synthetic Utility :
Polarity and Solubility :
Research Implications and Gaps
- Potential anti-inflammatory or neuroactive properties, given the role of ethylphenyl-containing compounds in inflammation modulation (e.g., iCRT3’s suppression of cytokine production) .
- Need for experimental validation of pharmacokinetic properties, particularly the isobutyl group’s impact on bioavailability and half-life.
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